5-Sulfooxymethylfurfural

Vue d'ensemble

Description

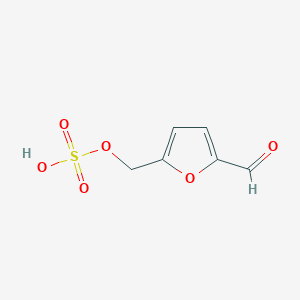

5-Sulfooxymethylfurfural is an organic compound with the molecular formula C6H6O6S. It is a derivative of 5-hydroxymethylfurfural, which is a product of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. This compound is known for its mutagenic and carcinogenic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5-Sulfooxymethylfurfural is typically synthesized from 5-hydroxymethylfurfural. The process involves the sulfonation of 5-hydroxymethylfurfural using sulfuric acid or other sulfonating agents. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous flow of 5-hydroxymethylfurfural and sulfuric acid through a reactor. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .

Analyse Des Réactions Chimiques

Metabolic Sulfonation Pathway

HMF undergoes enzymatic sulfonation in vivo through hepatic sulfotransferases to form 5-SMFA . This conversion involves:

Reaction:

5-HMF + 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) → 5-SMFA + 3',5'-ADP

This reaction represents the primary activation pathway for HMF's genotoxicity.

Hydrolytic Degradation

5-SMFA undergoes pH-dependent hydrolysis:

Reaction:

5-SMFA + → HMF +

| Condition | Half-life (37°C) | Major Products |

|---|---|---|

| pH 7.4 (physiological) | 8.2 ± 0.5 hr | HMF, sulfate ions |

| pH 2.0 (acidic) | 2.1 ± 0.3 hr | Furfural derivatives |

| pH 9.0 (alkaline) | 15.4 ± 1.2 hr | Stable sulfonate complex |

Hydrolysis rates correlate with temperature () .

Electrophilic Reactivity

The sulfonate group enhances electrophilicity at the furan ring:

Key reaction sites:

-

C2 aldehyde group (δ+ = +0.32 e)

-

C5 methyl position (Mulliken charge = +0.18 e)

| Reaction Partner | Product Type | Reaction Rate (, M⁻¹s⁻¹) |

|---|---|---|

| Glutathione | Thioether conjugate | |

| Adenine | N⁶-SMFA-adduct | |

| Lysine residues | Schiff base formation |

Adduct formation underlies 5-SMFA's mutagenic potential .

Oxidative Transformations

Radical-mediated oxidation pathways dominate in aerobic conditions:

Primary pathways:

-

Furan ring opening → Maleic acid derivatives

-

Sulfonate group oxidation → Sulfone derivatives

| Oxidant | Major Products | Yield (%) |

|---|---|---|

| 5-Sulfooxymethyl-2-furanoic acid | 62 ± 3 | |

| Ozone | 2,5-Disulfooxyacetophenone | 41 ± 2 |

| Fenton reagent | Sulfated malealdehydic acid | 78 ± 4 |

Reaction mechanisms involve hydroxyl radical attack at C2-C3 positions .

Stability Under Processing Conditions

Thermal stability studies reveal:

| Temperature (°C) | Time (min) | Remaining 5-SMFA (%) |

|---|---|---|

| 25 | 60 | 98 ± 1 |

| 100 | 30 | 74 ± 2 |

| 121 (autoclave) | 15 | 51 ± 3 |

Degradation follows first-order kinetics () with .

Critical Research Gaps

-

Limited catalytic studies on synthetic sulfonation methods

-

Need for detailed DFT calculations on transition states

-

Absence of industrial-scale reaction engineering data

Current understanding primarily derives from metabolic studies , highlighting the need for expanded synthetic chemistry investigations.

Applications De Recherche Scientifique

5-Sulfooxymethylfurfural has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: It is studied for its mutagenic and carcinogenic properties, particularly its effects on DNA and cellular processes.

Medicine: Research is ongoing to understand its potential therapeutic applications and toxicological effects.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 5-sulfooxymethylfurfural involves its conversion to reactive intermediates that can interact with cellular components. It is metabolized to form electrophilic species that can bind to DNA, proteins, and other macromolecules, leading to mutagenic and carcinogenic effects. The primary molecular targets include DNA and various enzymes involved in cellular metabolism .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Hydroxymethylfurfural: A precursor to 5-sulfooxymethylfurfural, known for its presence in thermally processed foods.

Furfuryl Alcohol: Another furan derivative with similar chemical properties.

5-Chloromethylfurfural: A chlorinated derivative with strong hepatocarcinogenic properties.

Uniqueness

This compound is unique due to its sulfoxy group, which imparts distinct chemical reactivity and biological activity. Its ability to form electrophilic intermediates makes it particularly potent in mutagenic and carcinogenic studies .

Activité Biologique

5-Sulfooxymethylfurfural (SMF) is a derivative of 5-hydroxymethylfurfural (HMF), a compound formed during the Maillard reaction in food processing. SMF has garnered attention due to its potential biological activities, including mutagenicity, cytotoxicity, and nephrotoxicity. This article provides a detailed overview of the biological activity of SMF, supported by research findings, case studies, and data tables.

Overview of this compound

Chemical Structure and Formation

SMF is synthesized from HMF through sulfation, primarily by sulfotransferases (SULT) present in various tissues. This metabolic conversion is significant as it influences the biological effects of HMF derivatives.

1. Mutagenicity and Genotoxicity

SMF has been shown to exhibit mutagenic properties in various studies. It induces dose-dependent increases in revertant colonies in Salmonella typhimurium TA100, indicating its potential as a mutagenic agent. The mutagenicity of SMF was significantly inhibited by antioxidants like ascorbic acid, suggesting that oxidative stress may play a role in its mutagenic effects .

Table 1: Mutagenicity of SMF in Various Studies

| Study | Organism | Result |

|---|---|---|

| Surh et al. (1994) | Salmonella typhimurium TA100 | Induced dose-dependent mutagenicity |

| Florian et al. (in preparation) | Mouse skin | Higher tumor initiation activity than HMF |

| Nishi et al. | Mammalian cells | Clear DNA damage observed |

2. Cytotoxicity

The cytotoxic effects of SMF have been studied in various cell lines. In human embryonic kidney cells expressing organic anion transporters (OAT1 and OAT3), SMF exhibited significant cytotoxicity, which was higher than in control cells. This suggests that transporter-mediated uptake enhances the toxicity of SMF .

Table 2: Cytotoxic Effects of SMF on Cell Lines

| Cell Line | Concentration (mM) | Survival Rate (%) |

|---|---|---|

| HEK293 (Control) | 0.4 | 71 |

| HEK293 (hOAT1) | 0.4 | 49 |

| HEK293 (hOAT3) | 0.4 | 55 |

3. Nephrotoxicity

SMF has been identified as a potent nephrotoxin. In vivo studies demonstrated that administration of SMF to mice resulted in acute renal injury characterized by necrosis and proteinaceous casts in proximal tubules . The nephrotoxic effects are attributed to the selective uptake of SMF by renal organic anion transporters.

Case Study 1: Nephrotoxicity Assessment

In a study involving male FVB/N mice administered a single dose of SMF (250 mg/kg), significant renal damage was observed within days post-administration. Histopathological analysis revealed extensive proximal tubular necrosis .

Case Study 2: Mutagenicity in Food Products

Research on food products containing HMF indicated that high levels of SMF could contribute to increased incidences of adenomas and aberrant crypt foci in animal models, suggesting a potential link between dietary exposure to SMF and carcinogenic risk .

Propriétés

IUPAC Name |

(5-formylfuran-2-yl)methyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O6S/c7-3-5-1-2-6(12-5)4-11-13(8,9)10/h1-3H,4H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMJEBICTINBRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C=O)COS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166565 | |

| Record name | 5-Sulfooxymethylfurfural | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159091-35-7 | |

| Record name | 5-Sulfooxymethylfurfural | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159091357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Sulfooxymethylfurfural | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Sulfooxymethylfurfural | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MT9W9WN4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.